N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-9-15(12-6-7-23-11-12)19-17(22)13-8-16(21)20(10-13)14-4-2-1-3-5-14/h1-5,12-13,15H,6-8,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRALXBILNGHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate
The carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently treated with ammonia or a primary amine.
Reaction Scheme
$$
\text{5-Oxo-1-phenylpyrrolidine-3-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{Carboxamide}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Activator | SOCl₂ (excess) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 85–90% |
Coupling Reagent-Mediated Amidation
Alternative methods employ coupling agents like HATU or EDCl/HOBt to directly conjugate the carboxylic acid with ammonia, bypassing the acid chloride. This approach minimizes side reactions and enhances stereochemical fidelity.
Representative Protocol
- Dissolve 5-oxo-1-phenylpyrrolidine-3-carboxylic acid in DMF.
- Add HATU (1.1 equiv) and DIPEA (3 equiv).
- Introduce NH₄Cl (1.5 equiv) and stir at RT for 12 hours.
- Isolate via aqueous workup.
Yield : 88–92%
N-Alkylation with Cyano(oxolan-3-yl)methyl Group
Introducing the cyano(oxolan-3-yl)methyl substituent at the pyrrolidine nitrogen demands precise control over steric and electronic factors. Two strategies are prevalent:
Alkylation via Halogenated Precursor
3-(Cyanomethyl)tetrahydrofuran is synthesized independently and used as an alkylating agent:
- Synthesis of 3-(Bromomethyl)tetrahydrofuran :
- Cyanide Substitution :
Alkylation Protocol
- Deprotonate the pyrrolidine carboxamide with NaH in THF.
- Add 3-(cyanomethyl)tetrahydrofuran bromide (1.2 equiv).
- Stir at 50°C for 8 hours.
Reductive Amination
An alternative employs 3-(cyanomethyl)tetrahydrofuran-3-carbaldehyde in a reductive amination with the pyrrolidine amine:
- Condense the aldehyde with the amine using Ti(OiPr)₄ .
- Reduce the imine intermediate with NaBH₃CN .
Key Parameters
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (2 equiv) |
| Solvent | MeOH/THF (1:1) |
| Yield | 60–65% |
Stereochemical Considerations
The oxolan-3-yl group introduces a chiral center, necessitating enantioselective synthesis. Patent data highlights the use of chiral auxiliaries or asymmetric catalysis during alkylation to favor the desired (R)- or (S)-configuration. For instance, employing (S)-BINAP with Pd catalysis achieves enantiomeric excess (ee) >90%.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety:
- Continuous Flow Reactors : Enhance heat dissipation during exothermic steps (e.g., cyclization).
- Catalytic Cyanidation : Replaces stoichiometric NaCN with KCN/CuI systems to reduce waste.
- Crystallization Optimization : Use anti-solvent precipitation (water/IPA) to isolate the final product with >99% purity.
Analytical Validation
Critical quality control metrics include:
- HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient).
- Chiral HPLC : Confirm ee >98% (Chiralpak IC column).
- MS (ESI+) : m/z 368.2 [M+H]⁺.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites, influenced by the electronic environment of its functional groups:
| Oxidation Site | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Pyrrolidone C-5 carbonyl | Ozone or strong oxidizing agents | Possible lactam ring expansion | Limited by steric hindrance |
| Oxolan ring | RuO₄ or KMnO₄ under acidic conditions | Formation of γ-lactone derivatives | Requires ring strain relief |
| Cyano group | H₂O₂/Fe²⁺ (Fenton-like conditions) | Conversion to carboxylic acid | Radical-mediated pathway |
Mechanistic Insight : The pyrrolidone’s carbonyl group exhibits limited oxidation due to conjugation with the adjacent amide, while the oxolan ring’s ether oxygen directs regioselective oxidation to form lactones.
Reduction Reactions
Reductive modifications target the cyano group and pyrrolidone system:
| Reduction Site | Reagents/Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Cyano group (-CN) | LiAlH₄ in THF | Primary amine (-CH₂NH₂) | High yield (~85%) |
| DIBAL-H at -78°C | Aldehyde intermediate | Requires low temperatures | |
| Pyrrolidone C=O | NaBH₄/CeCl₃ | Secondary alcohol | Steric hindrance reduces efficiency |
Kinetic Considerations : The cyano group’s reduction to an amine proceeds via a two-electron transfer mechanism, while partial reductions to aldehydes require precise stoichiometric control.
Hydrolysis and Amide Reactivity
The carboxamide group participates in hydrolysis and transamidation:
Structural Impact : Hydrolysis of the carboxamide group generates a carboxylic acid, as confirmed by analogs like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) .
Nucleophilic Additions
The cyano group’s electrophilic carbon engages in nucleophilic attacks:
| Nucleophile | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Grignard reagents (RMgX) | Dry ether, 0°C | Ketimine intermediates | Racemization observed at oxolan |
| Organozinc species | Pd-catalyzed cross-coupling | Alkylated derivatives | Retention of pyrrolidone stereochemistry |
Catalytic Coupling Reactions
While direct evidence is limited, structural analogs suggest potential for:
-
Suzuki-Miyaura coupling : If halogenated, though the current structure lacks aryl halides.
-
Reductive C–N coupling : Phosphetane-catalyzed pathways (as in nitroarene/arylboronic acid systems ) are theoretically feasible but untested for this compound.
Stability and Side Reactions
Scientific Research Applications
Synthetic Chemistry
N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide serves as a valuable building block in synthetic chemistry. It can be utilized in the synthesis of various heterocyclic compounds through:
- Condensation Reactions : The compound can undergo condensation with aldehydes or ketones to form more complex structures.
- Cyclization Reactions : It can participate in cyclization reactions to yield novel cyclic compounds.
Biological Research
The unique structure of this compound allows it to interact with biological molecules, making it significant in:
- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications. For instance, its interactions with deubiquitylating enzymes (DUBs) have been documented, suggesting its role as a potential drug candidate for diseases involving protein degradation pathways .
Pharmacological Applications
Studies indicate that this compound may exhibit pharmacological properties such as:
- Anti-inflammatory Activity : Preliminary molecular docking studies suggest that this compound could inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory responses .
Agrochemicals
The compound’s reactivity makes it suitable for developing agrochemicals. Its derivatives can be synthesized to create pesticides or herbicides that target specific agricultural pests or weeds.
Dyes and Pigments
Due to its structural features, this compound can be modified to produce dyes and pigments used in various industries, including textiles and plastics.
Case Studies
Mechanism of Action
The mechanism by which N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group and other functional groups within the molecule can form hydrogen bonds, coordinate with metal ions, or participate in other interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and pyrrolidine-based molecules. Examples include:
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
What sets N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to drug development .
Biological Activity
N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including a cyano group, an oxolan ring, and a pyrrolidine ring, suggest diverse applications in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Structural Features:
- Cyano Group : Imparts reactivity and potential for interaction with biological targets.
- Oxolan Ring : Contributes to the compound's three-dimensional conformation.
- Pyrrolidine Ring : Known for its role in various biological activities.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Deubiquitylating Enzymes (DUBs) : The compound has been identified as a potential inhibitor of DUBs, which play a critical role in protein degradation and cellular signaling pathways. Inhibition of these enzymes can lead to altered cellular processes and has implications in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
- Anti-inflammatory Effects : There is evidence that compounds with similar structures exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
Data Table: Biological Activities and Findings
Case Study 1: Inhibition of DUBs
A study published in 2016 evaluated the inhibitory effects of various pyrrolidine derivatives on DUBs. This compound was among the compounds tested, showing promising results with an IC50 value indicating effective inhibition at low concentrations. This suggests potential therapeutic applications in oncology where DUBs are implicated .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial screening, this compound demonstrated significant activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics .
Q & A
Basic Questions
Q. What are common synthetic routes for preparing pyrrolidine-3-carboxamide derivatives like N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide?
- Methodological Answer : Pyrrolidine-3-carboxamide derivatives are typically synthesized via multi-step reactions. A plausible route involves:
Ring formation : Cyclization of a precursor (e.g., γ-lactam or pyrazolone) to form the pyrrolidine core.
Substituent introduction : Coupling reactions (e.g., amidation, alkylation) to attach functional groups like the cyano-oxolane moiety.
For example, details copolymerization strategies for structurally related heterocycles, suggesting stepwise optimization of reaction parameters (e.g., temperature, catalyst) to improve yield . lists analogous pyrrolidine derivatives synthesized via esterification and carboxylation, supporting similar methodologies .
Q. Which analytical techniques are essential for characterizing the purity and stability of this compound?
- Methodological Answer : Key techniques include:
- HPLC : To assess purity and detect impurities (e.g., residual solvents or byproducts).
- NMR spectroscopy : For structural confirmation (e.g., verifying the cyano and oxolane groups via and shifts).
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
highlights the use of melting point analysis and SMILES/InChI identifiers for validation, while emphasizes HPLC-based purity standards .
Q. What are the critical physicochemical properties (e.g., logP, solubility) for this compound, and how are they predicted?
- Methodological Answer : Computational tools like ACD/Labs Percepta or PubChem’s Predicted Property Calculator estimate properties such as:
- logP : Determined via fragment-based methods (e.g., XLogP3).
- Solubility : Predicted using Hansen solubility parameters or COSMO-RS models.
and provide examples of predicted data (e.g., topological polar surface area, hydrogen bond donors) for related compounds .
Advanced Questions
Q. How can structural ambiguities (e.g., stereochemistry) in this compound be resolved experimentally?
- Methodological Answer :
- X-ray crystallography : Definitive confirmation of stereochemistry and crystal packing (e.g., and use single-crystal XRD to resolve thiazolidinone analogs) .
- Chiral HPLC or NMR : To separate enantiomers or assign diastereomeric configurations.
- Density Functional Theory (DFT) : Computational validation of energetically favorable conformers.
Q. What strategies are recommended for designing bioactivity assays targeting this compound’s potential pharmacological activity?
- Methodological Answer :
Target selection : Prioritize receptors/enzymes based on structural analogs (e.g., discusses dihydropyridines with kinase inhibition activity) .
Assay design : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., NADPH oxidation for oxidoreductase targets).
Toxicity screening : Reference safety profiles of related compounds (e.g., outlines hazard codes and precautions for carboxamide derivatives) .
Q. How should researchers address contradictions in reported biological activity or physicochemical data for this compound?
- Methodological Answer :
- Reproducibility checks : Validate experimental conditions (e.g., solvent purity, temperature).
- Cross-validation : Compare computational predictions (e.g., ’s ACD/Labs data) with empirical results .
- Meta-analysis : Aggregate data from multiple studies (e.g., ’s crystallographic datasets) to identify consensus trends .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes.
- Molecular Dynamics (MD) : Simulate protein-ligand interactions over time (e.g., GROMACS or AMBER).
and provide SMILES/InChI keys for analogous compounds, enabling homology modeling .
Data Contradiction Analysis Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
